(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a chiral compound featuring a piperidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-methylpiperidine.
Protection: The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine, forming the tert-butyl carbamate.
Hydroxymethylation: The protected piperidine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbamate group to an amine using lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(carboxymethyl)-3-methylpiperidine-1-carboxylate.
Reduction: 3-(hydroxymethyl)-3-methylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.
Biology and Medicine:
Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting neurological disorders.
Chiral Synthesis: Used in the synthesis of chiral compounds for drug development.
Industry:
Agrochemicals: Intermediate in the synthesis of agrochemicals.
Materials Science:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, where the protecting group is removed in vivo to release the active compound. The molecular targets and pathways involved would depend on the specific drug or compound it is used to synthesize.
Comparison with Similar Compounds
®-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: Lacks the methyl group at the 3-position, leading to different reactivity and applications.
Uniqueness:
Chirality: The (S)-configuration provides specific interactions in chiral environments, making it valuable in asymmetric synthesis.
Functional Groups: The combination of hydroxymethyl and tert-butyl carbamate groups offers unique reactivity patterns.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
Biological Activity
(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (CAS No. 1956437-11-8) is a chiral compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic areas. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a hydroxymethyl group and a tert-butyl carbamate protecting group. Its molecular formula is C12H23NO3, with a molecular weight of approximately 229.32 g/mol. The chirality of the compound is crucial for its biological interactions, as it can influence the binding affinity to various biological targets.
The mechanism of action for this compound is primarily linked to its role as a prodrug. In vivo, the tert-butyl protecting group can be cleaved to release active metabolites that interact with specific biological pathways. The exact molecular targets depend on the derivative compounds synthesized from it, which may include receptors involved in neurological processes or cancer pathways.
Neuropharmacological Effects
Recent studies have indicated that derivatives of piperidine compounds exhibit neuropharmacological activities, including:
- Antidepressant Effects : Some piperidine derivatives have shown potential as antidepressants by modulating neurotransmitter systems.
- Cognitive Enhancement : Compounds similar to this compound have been investigated for their ability to enhance cognitive function through cholinergic pathways.
Anticancer Activity
Research has demonstrated that piperidine derivatives can possess anticancer properties. For instance, certain modifications of piperidine structures have been shown to induce apoptosis in cancer cell lines, such as:
- FaDu Hypopharyngeal Tumor Cells : A study reported that modified piperidines exhibited cytotoxicity and apoptosis induction comparable to established chemotherapeutics like bleomycin .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Modified Piperidine | 10.5 | FaDu |
Bleomycin | 12.0 | FaDu |
Case Studies
- Anticancer Study : In a study investigating the effects of various piperidine derivatives, this compound was synthesized as part of a series aimed at enhancing anticancer activity. The results indicated that specific modifications led to improved binding affinities to cancer-related targets, resulting in significant antiproliferative effects against multiple cancer cell lines .
- Neuroprotective Study : Another study explored the neuroprotective effects of piperidine derivatives on neuronal cultures exposed to oxidative stress. The results suggested that certain derivatives could effectively reduce cell death and promote survival pathways, indicating potential for developing neuroprotective agents .
Synthesis and Industrial Applications
The synthesis of this compound typically involves:
- Protection : The nitrogen atom of (S)-3-methylpiperidine is protected using tert-butyl chloroformate.
- Hydroxymethylation : The protected intermediate undergoes hydroxymethylation using formaldehyde and reducing agents like sodium borohydride.
- Purification : The final product is purified through standard organic synthesis techniques.
This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting its versatility in industrial applications .
Properties
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNKCYOZCJEKOH-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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